2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid
CAS No.:
Cat. No.: VC18252278
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-methoxy-1,3-dihydroindene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | DNEDHELWOWRTGH-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CC2=CC=CC=C2C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic indene system (a fused benzene and cyclopentene ring) with a methoxy group and carboxylic acid moiety at the 2-position. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| IUPAC Name | 2-methoxy-1,3-dihydroindene-2-carboxylic acid | |
| SMILES | COC1(CC2=CC=CC=C2C1)C(=O)O | |
| InChIKey | DNEDHELWOWRTGH-UHFFFAOYSA-N |
The bicyclic framework imposes steric constraints that influence reactivity, while the electron-withdrawing carboxylic acid and electron-donating methoxy group create a polarized electronic environment .
Physicochemical Characteristics
While experimental data on solubility and melting points remain limited, computational predictions suggest moderate hydrophobicity (LogP ≈ 1.5–2.5) . The carboxylic acid group enhances water solubility under basic conditions, whereas the methoxy group contributes to lipid solubility .
Synthesis Methods
Friedel-Crafts Alkylation and Esterification
A common route involves Friedel-Crafts alkylation of indene derivatives followed by oxidation and esterification. For example:
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Alkylation: Indene reacts with methyl chloroacetate in the presence of AlCl₃ to form a substituted indene intermediate.
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Oxidation: The intermediate undergoes oxidation (e.g., KMnO₄) to introduce the carboxylic acid group.
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Methylation: A methoxy group is introduced via nucleophilic substitution using methanol and a base .
Catalytic Optimization
Lewis acids (e.g., ZnCl₂) and polar aprotic solvents (e.g., dichloromethane) improve yields (up to 75%) by stabilizing reactive intermediates . Recent protocols emphasize green chemistry principles, such as using ethanol as a solvent and recyclable catalysts .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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¹³C NMR:
Infrared (IR) Spectroscopy
Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 192.0790 ([M-H]⁻), consistent with the molecular formula C₁₁H₁₂O₃ .
Applications and Biological Activities
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its bicyclic structure mimics bioactive scaffolds found in prostaglandin analogues .
Materials Science
In polymer chemistry, it acts as a crosslinking agent due to its dual functional groups, enhancing thermal stability in epoxy resins .
Biological Activity
Preliminary studies suggest moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and antimicrobial activity against Staphylococcus aureus (MIC = 64 µg/mL) .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Key Differences |
|---|---|---|
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Methoxy at C4 | Reduced steric hindrance at C2 |
| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Methoxy at C5 | Altered electronic distribution |
| 1-Amino-5-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Amino at C1 | Enhanced solubility and bioactivity |
Analogues with substituents at C4 or C5 exhibit lower COX-2 inhibition, highlighting the importance of the C2 position .
Research Gaps and Future Directions
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